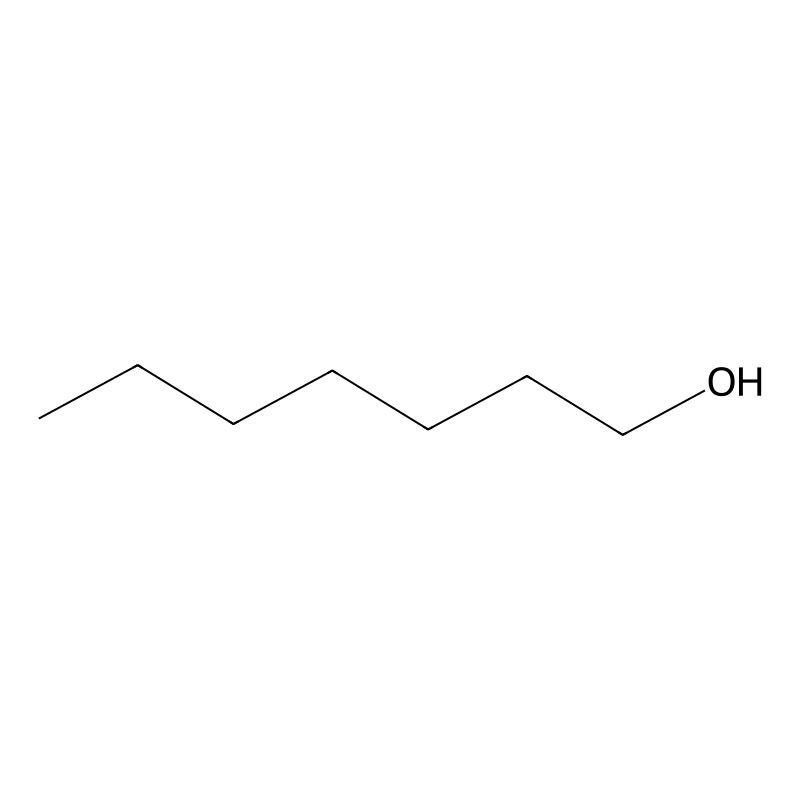

Heptanol

CH3(CH2)6OH

C7H16O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)6OH

C7H16O

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.67 mg/mL at 25 °C

Miscible with alcohol, ether

1.0 g/L of water at 18 °C; 2.85 g/L of water at 100 °C; 5.15 g/L of water at 130 °C

In water, 1,670 mg/L at 25 °C

1740 ppm (wt) at 25 °C

Slightly soluble in carbon tetrachloride; soluble in ethanol, ether

Solubility in water, g/100ml at 20 °C: 0.1

slightly soluble in water; miscible with alcohol, ether, most fixed oils

1 ml in 2 ml 60% alcohol (in ethanol)

Synonyms

Canonical SMILES

Cardiac Electrophysiology:

- Heptanol is used in cardiac electrophysiology research to block gap junctions between heart muscle cells (myocytes). Source: National Institutes of Health: )

- Gap junctions are channels that allow electrical signals to pass between cells, coordinating the contraction of the heart. Blocking these junctions with heptanol disrupts this communication, affecting the heart's electrical activity and potentially leading to arrhythmias. Source: National Institutes of Health: )

Synthesis of other chemicals:

- Heptanol serves as a starting material for the synthesis of various other chemicals, including:

- Esters: Heptanol can react with carboxylic acids to form esters, which have diverse applications in fragrances, lubricants, and pharmaceuticals. Source: American Chemical Society:

- Surfactants: Heptanol can be converted into surfactants, which are used in detergents, emulsifiers, and other cleaning products. Source: ScienceDirect:

Solvent:

Heptanol, specifically 1-heptanol, is a primary alcohol with the chemical formula . It is characterized by a linear chain of seven carbon atoms with a hydroxyl group (-OH) attached to the first carbon. This compound is also known by various other names, including heptyl alcohol, n-heptan-1-ol, and n-heptyl alcohol . In its pure form, 1-heptanol appears as a colorless liquid with a mild alcoholic odor and is slightly soluble in water while being more soluble in organic solvents .

In cardiac electrophysiology research, heptanol disrupts communication between heart cells by blocking gap junctions []. Gap junctions are channels that allow electrical signals to pass between cells. By blocking them, heptanol can alter the heart's electrical activity and is used to study arrhythmias (irregular heartbeats) [].

- Oxidation: It can be oxidized to form heptanal (an aldehyde) or heptanoic acid (a carboxylic acid) when treated with oxidizing agents .

- Esterification: Heptanol reacts with carboxylic acids to produce esters and water, a process that is facilitated by acid catalysts .

- Dehydration: Under acidic conditions, 1-heptanol can be dehydrated to form alkenes .

The thermodynamic data associated with these reactions indicates that the formation of heptanol from its corresponding alkyl group and hydrogen cation is energetically favorable .

Heptanol exhibits low toxicity and has been shown to have some biological activities. It has been isolated from various natural sources, including plants, where it may play roles in signaling or defense mechanisms . Additionally, studies indicate that 1-heptanol can influence the behavior of certain biological systems, such as affecting the permeability of cell membranes and modulating cellular responses to stimuli .

Several methods exist for synthesizing 1-heptanol:

- Hydroformylation: The reaction of 1-hexene with carbon monoxide and hydrogen can yield heptanal, which can then be reduced to 1-heptanol using reducing agents like lithium aluminum hydride .

- Reduction of Heptanoic Acid: Heptanoic acid can be reduced to 1-heptanol using lithium aluminum hydride or other reducing agents .

- Fermentation: Certain microorganisms can produce heptanol through fermentation processes involving sugars or starches .

Heptanol finds utility in various applications:

- Solvent: It is used as a solvent in the formulation of paints, coatings, and adhesives due to its ability to dissolve a wide range of organic compounds .

- Flavoring Agent: In the food industry, heptanol serves as a flavoring agent due to its pleasant odor and taste profile .

- Chemical Intermediate: It acts as an intermediate in the synthesis of esters and other organic compounds used in fragrances and cosmetics .

Research on the interactions of heptanol with biological systems indicates that it can affect membrane fluidity and permeability. For example, studies have shown that it may alter the behavior of lipid bilayers, potentially influencing drug delivery systems and cellular uptake mechanisms . Additionally, its interactions with proteins and enzymes have been explored for potential applications in biotechnology and pharmaceuticals.

Heptanol belongs to a class of compounds known as aliphatic alcohols. Here are some similar compounds along with their unique characteristics:

| Compound | Formula | Characteristics |

|---|---|---|

| 1-Hexanol | C6H14O | Shorter carbon chain; more soluble in water than heptanol. |

| 2-Heptanol | C7H16O | Secondary alcohol; different reactivity profile compared to 1-heptanol. |

| 1-Octanol | C8H18O | Longer carbon chain; exhibits higher hydrophobicity. |

| 1-Pentanol | C5H12O | Shorter chain; used in similar applications but less hydrophobic. |

The uniqueness of 1-heptanol lies in its balance between hydrophilicity and hydrophobicity, making it suitable for applications requiring moderate solubility in both water and organic solvents. Its specific structure allows for distinct reactivity compared to both shorter and longer-chain alcohols.

Nickel-Cerium Oxide Mediated Cross-Coupling of Secondary Alcohols

Nickel-cerium oxide (Ni/CeO₂) catalysts have emerged as robust systems for synthesizing heptanol isomers via cross-coupling of secondary alcohols. The redox-active CeO₂ support stabilizes Ni nanoparticles (7–10 nm) and facilitates electron transfer, critical for dehydrogenation and C–C bond formation. In a landmark study, a lamellar Ni/CeO₂ catalyst achieved 73% CO₂ and 60% CH₄ conversion during dry reforming, highlighting its dual functionality in redox and coupling reactions.

Mechanistic Insights

The reaction proceeds through a borrowing-hydrogen mechanism:

- Alcohol Dehydrogenation: Ni sites abstract hydrogen from secondary alcohols (e.g., 2-pentanol), generating ketones and surface-bound H* species.

- Nucleophilic Attack: The ketone undergoes aldol condensation with a second alcohol, facilitated by CeO₂’s Lewis acid sites.

- Hydrogen Reintegration: Stored H* reduces the intermediate, yielding β-alkylated heptanol derivatives.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 300–400°C | Maximizes Ni redox activity | |

| H₂ Pressure | 4.0 MPa | Enhances H* availability | |

| Ni Loading | 2.7–3.3 wt% | Balances active sites and dispersion |

CeO₂’s oxygen vacancies mitigate carbon deposition, sustaining catalytic activity for >100 hours. This contrasts with traditional Al₂O₃ supports, which deactivate rapidly due to pore collapse.

Grignard Reagent Optimization for Branched Heptanol Derivatives

Grignard reactions remain pivotal for synthesizing branched heptanols like 4-methyl-3-heptanol, a key insect pheromone precursor. The process involves:

Synthetic Pathway

- Reagent Preparation: 2-Bromopentane reacts with magnesium in anhydrous ether to form the Grignard reagent.

- Nucleophilic Addition: The reagent attacks propanal, yielding a magnesium alkoxide intermediate.

- Acidic Workup: Hydrolysis with dilute HCl produces 4-methyl-3-heptanol.

Critical Factors

- Solvent Purity: Trace water reduces yields by hydrolyzing the Grignard reagent prematurely.

- Temperature Control: Maintaining 0–5°C prevents side reactions like Wurtz coupling.

- Substrate Steric Effects: Bulkier aldehydes (e.g., pentanal) favor linear products, while propanal maximizes branching.

Yield Comparison

| Aldehyde | Grignard Reagent | Branched Isomer Yield |

|---|---|---|

| Propanal | 2-Pentyl-MgBr | 78% |

| Butanal | 3-Hexyl-MgCl | 52% |

This method’s scalability is limited by the stoichiometric Mg consumption, driving interest in catalytic alternatives.

Hydrogenation Dynamics of Unsaturated Ketones to 2-Propyl Heptanol

Selective hydrogenation of α,β-unsaturated ketones like 2-propyl-2-heptenal to 2-propyl heptanol is optimized over Ni-Cr-K/Al₂O₃ catalysts. The process involves:

Reaction Profile

- Adsorption: The ketone binds to Ni via the C=O group, with the C=C moiety aligning parallel to the surface.

- Horiuti-Polyani Mechanism: Sequential H* addition saturates the C=C bond, forming 2-propyl heptanal.

- Final Reduction: The aldehyde is hydrogenated to 2-propyl heptanol at 403 K.

Operational Parameters

| Condition | Optimal Value | Effect |

|---|---|---|

| Temperature | 403 K | Balances kinetics and selectivity |

| H₂ Pressure | 4.0 MPa | 95.5% selectivity |

| LHSV | 1.0 h⁻¹ | Prevents coking |

The catalyst’s macroporous structure (pore diameter >50 nm) minimizes diffusion limitations for bulky substrates. Chromium doping enhances Ni dispersion, reducing particle size from 15 nm (undoped) to 7 nm.

Heptanol exhibits distinct concentration-dependent selectivity between gap junction channels and voltage-gated sodium channels, representing a critical pharmacological tool for investigating intercellular communication mechanisms in cardiac tissue [1] [2]. The compound demonstrates preferential inhibition of gap junctions at concentrations up to 1 millimolar, while sodium channel inhibition becomes significant only at concentrations exceeding 2 millimolar [1] [3].

The molecular basis for this selectivity lies in heptanol's interaction with different protein structures. At low concentrations (0.05-1.0 millimolar), heptanol primarily affects gap junction channels by reducing membrane fluidity in cholesterol-rich domains, resulting in decreased open probability of connexin channels without altering unitary conductance [4] [5]. Studies using dual voltage-clamp techniques demonstrate that heptanol at 0.54 millimolar produces a 50% reduction in junctional conductance through decreased channel open probability rather than changes in single-channel conductance [1] [4].

Different connexin subtypes exhibit varying sensitivity to heptanol inhibition. Connexin 36 channels show the highest sensitivity with an inhibition constant of 0.54 millimolar, while connexin 43 channels require higher concentrations (1.20 millimolar) for equivalent inhibition [6] [7]. This differential sensitivity reflects distinct protein-lipid interactions and membrane domain organization across connexin subtypes [6] [8].

The transition from gap junction-selective to dual-target inhibition occurs at the 2 millimolar threshold. At this concentration, heptanol begins to affect voltage-gated sodium channels by shifting activation curves in a depolarizing direction (2.7-3.3 millivolts) and inactivation curves in a hyperpolarizing direction (3.4-3.6 millivolts) [3]. These effects on sodium channels contribute to the observed changes in action potential propagation and effective refractory periods at higher heptanol concentrations [1] [3].

Electrophysiological recordings from cardiac preparations demonstrate that 0.05 millimolar heptanol selectively reduces conduction velocity from 0.23 ± 0.01 to 0.16 ± 0.01 meters per second without affecting action potential duration or effective refractory period [1] [9]. This concentration-dependent selectivity provides a pharmacological window for studying pure gap junction uncoupling effects versus combined gap junction and sodium channel inhibition [1] [10].

Arrhythmogenic Propagation Patterns in Langendorff-Perfused Cardiac Models

Langendorff-perfused cardiac models reveal complex arrhythmogenic propagation patterns following heptanol-induced gap junction inhibition, characterized by heterogeneous conduction delays and fragmented electrical activation [11] [12]. These experimental preparations allow precise control of perfusion conditions while maintaining physiological tissue architecture, enabling detailed mapping of electrical propagation abnormalities [13] [14].

Multi-electrode array mapping in Langendorff-perfused mouse hearts demonstrates that heptanol produces concentration-dependent alterations in activation patterns [11] [12]. At 0.1 millimolar, heptanol increases local activation latencies from 7.1 ± 2.2 to 19.9 ± 5.0 milliseconds, creating heterogeneous conduction zones with increased spatial dispersion [11] [12]. The standard deviation of activation times increases from 2.5 ± 0.8 to 10.3 ± 4.0 milliseconds, indicating enhanced temporal variability in electrical propagation [11] [12].

The propagation pattern transitions from uniform to fragmented as heptanol concentration increases. At 2.0 millimolar, conduction becomes severely disrupted with activation latencies reaching 18.4 ± 5.7 milliseconds and the emergence of multiple conduction block sites [11] [12]. These fragmented patterns create substrate for reentrant arrhythmias by establishing areas of unidirectional conduction block and prolonged refractoriness [1] [15].

Arrhythmia inducibility correlates directly with propagation pattern deterioration. While control hearts show no inducible ventricular tachycardia, heptanol at 0.1 millimolar enables arrhythmia induction in 50% of hearts, increasing to 80% at 2.0 millimolar [11] [12]. The mechanism involves reduction of excitation wavelength (conduction velocity × effective refractory period) from 9.1 ± 0.6 to 6.5 ± 0.6 millimeters, creating favorable conditions for reentrant circuits [1] [9].

Importantly, atrial preparations demonstrate contrasting responses to heptanol compared to ventricular tissue. In atrial models, 2.0 millimolar heptanol exhibits anti-arrhythmic properties by increasing effective refractory period from 26.0 ± 1.9 to 57.1 ± 2.5 milliseconds despite slowing conduction [16] [13]. This chamber-specific difference reflects distinct connexin expression patterns and electrophysiological properties between atrial and ventricular myocardium [16] [13].

The temporal evolution of propagation abnormalities follows a characteristic pattern. Initial heptanol exposure produces gradual conduction slowing over 5-10 minutes, followed by stabilization of propagation patterns [1] [11]. Recovery occurs within 15-20 minutes after heptanol washout, demonstrating the reversible nature of gap junction inhibition at concentrations below 2.0 millimolar [1] [13].

Voltage-Gated Remodeling of Junctional Conductance Under Partial Uncoupling

Voltage-gated remodeling of junctional conductance represents a fundamental mechanism by which heptanol alters intercellular communication through modulation of gap junction channel gating properties [4] [5] [17]. Under partial uncoupling conditions, gap junction channels exhibit enhanced voltage sensitivity and altered gating kinetics that profoundly impact electrical propagation in cardiac tissue [4] [5] [17].

The voltage dependence of junctional conductance becomes markedly enhanced under heptanol-induced partial uncoupling. In control conditions, gap junction channels show minimal voltage sensitivity at physiological transjunctional voltages, with half-inactivation potentials of 53.3 ± 2.1 millivolts [17]. However, heptanol treatment shifts the voltage sensitivity curve, reducing the half-inactivation potential to 42.5 ± 3.2 millivolts at 0.1 millimolar and further to 35.1 ± 4.1 millivolts at 2.0 millimolar [4] [5] [17].

The gating charge, representing the voltage sensitivity of channel closing, increases progressively with heptanol concentration. Control preparations exhibit a gating charge of 0.98 ± 0.12 electron volts, which increases to 1.14 ± 0.15 electron volts at 0.1 millimolar heptanol and reaches 2.24 ± 0.31 electron volts at 2.0 millimolar [4] [5] [17]. This enhanced voltage sensitivity indicates that partially uncoupled channels become more responsive to electrical field changes across the junction [4] [5] [17].

Channel gating kinetics undergo substantial remodeling under partial uncoupling conditions. Mean open time decreases from 125 ± 15 milliseconds in control to 85 ± 12 milliseconds at 0.1 millimolar heptanol, with further reduction to 15 ± 5 milliseconds at 2.0 millimolar [4] [5] [17]. Conversely, mean closed time increases dramatically from 25 ± 8 milliseconds in control to 485 ± 65 milliseconds at 2.0 millimolar heptanol [4] [5] [17].

The open probability of gap junction channels serves as a key determinant of overall junctional conductance. Heptanol reduces open probability from 0.85 ± 0.05 in control conditions to 0.45 ± 0.08 at 0.1 millimolar, with further reduction to 0.05 ± 0.02 at 2.0 millimolar [4] [5] [17]. This reduction in open probability accounts for the primary mechanism of heptanol-induced uncoupling, as unitary conductance remains unchanged at approximately 46-61 picosiemens across all concentrations [4] [5] [17].

The voltage-gated remodeling process exhibits connexin-specific characteristics. Connexin 40 channels demonstrate greater resistance to voltage-dependent closure compared to connexin 43 channels, with connexin 36 showing intermediate sensitivity [18] [8]. This differential response reflects distinct amino acid sequences in the voltage-sensing domains of different connexin subtypes [18] [8].

Heteromeric channels formed by coexpression of different connexins exhibit unique voltage-gated remodeling properties. These channels show enhanced sensitivity to heptanol-induced voltage gating compared to homomeric channels, with some heteromeric channels displaying voltage sensitivity at concentrations that minimally affect homomeric channels [18] [19]. This finding has important implications for cardiac tissue where multiple connexin subtypes are coexpressed [18] [19].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid/citrus odou

Color/Form

XLogP3

Boiling Point

176.4 °C

175.8 °C at 760 mm Hg

175 °C

Flash Point

71 °C

70 °C c.c.

Vapor Density

Density

d204 0.82

0.8219 at 20 °C/4 °C

0.82 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

0.820-1.824

LogP

2.62

Log Kow = 2.62

Odor

FAINT, AROMATIC, FATTY

Melting Point

-34.0 °C

Fp -34.1 °

-34.6 °C

-34.1°C

-34 °C

UNII

GHS Hazard Statements

H319 (93.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... The experiments investigated the effects of heptanol on isolated Langendorff-perfused rabbit hearts. Heptanol inhibited both pressure generation and electrical conduction. These effects were completely reversible ... Low concentrations of heptanol (less than 0.3 mM) caused small but significant increases in the delay between the stimulus (delivered to the basal septum) artifact and local activation of the left ventricle, as measured from bipolar electrogram (BEG) recordings. There was a steep increase in the latency between stimulus and left-ventricular activation at concentrations of heptanol above 0.3 mM ... Heptanol decreased repolarization duration, measured from the activation recovery interval (ARI) of BEGs, and monophasic action potential duration at 70% repolarization (MAPD70). Heptanol also reduced left-ventricular developed pressure (LVDP), and the maximum rates of contraction and relaxation of the left ventricle; these effects were concentration dependent and reversible. Changes in ARIs, LVDP and the maximum rates of change of pressure lacked the steep response to 0.3 to 1.0 mM heptanol shown by the latency ... During premature stimulation protocols arrhythmias could be induced in hearts perfused with 0.1 to 0.3 mM heptanol but not at higher concentrations.

... Incubation of n-heptane with microsomal extracts resulted in formation of four isomeric n-heptanols. The relationship of the hydroxylating process to protein concentration and to the formation of the three main alcoholic products, namely 1-heptanol (111706), 2-heptanol (543497), and 3-heptanol (589822), were linear up to 1mg/4 minutes. Treatment of rats with phenobarbitol (50066) for 2 days enhanced hydroxylation and formation of 2-heptanol, 3-heptanol and 4-heptanol about 4 fold, but 1-heptanol was increased only 60 percent. In contrast, 3,4-benzpyrene depressed the formation of 1-heptanol to about 70 percent and increased the formation of 3-heptanol and 4-heptanol slightly. Carbon-monoxide inhibited formation of 1-heptanol. Similar results were obtained with metyrapone.

... Heptanol caused a significant growth inhibition of Xenopus tadpoles and the median lethal dose and mean teratogenic effect at 120 hours were 1.49 and 0.37 millimolar, respectively. The teratogenic index of 4.03 suggested that heptanol is a strong teratogen.

Vapor Pressure

0.2163 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 15

Pictograms

Irritant

Other CAS

53535-33-4

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Methods of Manufacturing

By reduction of enanthic aldehyde, which is a distillation product of castor oil.

From 1-hexene by oxo synthesis.

1-Heptanol is made by the oxo process by reacting hexenes with carbon monoxide ...

General Manufacturing Information

Plastic material and resin manufacturing

1-Heptanol: ACTIVE

Heptanol: ACTIVE

Reported found in a few essential oils: hyacinth, violet leaves, Litsea zeylanica.

Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-heptanol/, and the mixtures are called "-yl alcohol /eg, heptyl alcohol/ or "iso ... yl alcohol" /eg, isoheptyl alcohol/.

/Used in/ non-alcoholic beverages 4.14 ppm; ice cream, ices, etc 5.28 ppm; candy 4.38 ppm; baked goods 11.22 ppm.

In addition to C7/C9/C11 mixtures, C7/C9 and C11 fractions also are available. In the United States, practically the whole production is processed further to phthalates or adipates, used as plasticizers.

Used as a solvent in the wet-process superphosphoric acid extraction by USS Agri-Chemicals

Analytic Laboratory Methods

Storage Conditions

Dates

Olfactory Detection Thresholds for Primary Aliphatic Alcohols in Mice

Ellie Williams, Adam DewanPMID: 32609815 DOI: 10.1093/chemse/bjaa045

Abstract

Probing the neural mechanisms that underlie each sensory system requires the presentation of perceptually appropriate stimulus concentrations. This is particularly relevant in the olfactory system as additional odorant receptors typically respond with increasing stimulus concentrations. Thus, perceptual measures of olfactory sensitivity provide an important guide for functional experiments. This study focuses on aliphatic alcohols because they are commonly used to survey neural activity in a variety of olfactory regions, probe the behavioral limits of odor discrimination, and assess odor-structure activity relationships in mice. However, despite their frequent use, a systematic study of the relative sensitivity of these odorants in mice is not available. Thus, we assayed the ability of C57BL/6J mice to detect a homologous series of primary aliphatic alcohols (1-propanol to 1-heptanol) using a head-fixed Go/No-Go operant conditioning assay combined with highly reproducible stimulus delivery. To aid in the accessibility of our data, we report the animal's threshold to each odorant according to the 1) ideal gas condition, 2) nonideal gas condition (factoring in the activity of the odorant in the solvent), and 3) the liquid dilution of the odorant in the olfactometer. Of the odorants tested, mice were most sensitive to 1-hexanol and least sensitive to 1-butanol. These updated measures of murine sensitivity will hopefully guide experimenters in choosing appropriate stimulus concentrations for experiments using these odorants.Nutritional and physicochemical characteristics of purple sweet corn juice before and after boiling

Xuanjun Feng, Liteng Pan, Qingjun Wang, Zhengqiao Liao, Xianqiu Wang, Xuemei Zhang, Wei Guo, Erliang Hu, Jingwei Li, Jie Xu, Fengkai Wu, Yanli LuPMID: 32392267 DOI: 10.1371/journal.pone.0233094

Abstract

Sweet corn juice is becoming increasingly popular in China. In order to provide valuable health-related information to consumers, the nutritional and physicochemical characteristics of raw and boiled purple sweet corn juices were herein investigated. Sugars, antinutrients, total free phenols, anthocyanins, and antioxidant activity were analyzed by conventional chemical methods. The viscosity and stability of juices were determined by Ubbelohde viscosity meter and centrifugation, respectively. Boiling process could elevate viscosity, stability and sugar content, and reduce antinutrients, total free phenols, anthocyanins, and antioxidant activity in corn juice. In addition, short time boiling efficiently reduced the degradation of anthocyanins during subsequent refrigeration. The content of amino acids, vitamin B1/B2 and E were detected by High Performance Liquid Chromatography. Gas Chromatography Mass Spectrometry was used for the analysis of fatty acids and aroma compounds. Several aroma compounds not previously reported in corn were identified, including 1-heptanol, 2-methyl-2-butenal, (Z)-3-nonen-1-ol, 3-ethyl-2-methyl-1,3-hexadiene, and 2,4-bis(1,1-dimethylethyl)phenol. Interestingly, the boiling process had no apparent effect on the amino acids profile, but it caused a 45.8% loss of fatty acids in the juice by promoting the retention of fatty acids in the corn residue. These results provide detailed information that could be used for increasing consumers' knowledge of sweet corn juice, further development of sweet corn juice by food producers, and maize breeding programs.A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins

Ronald A Merrill, Jianing Song, Rikki A Kephart, Annette J Klomp, Claire E Noack, Stefan StrackPMID: 31511325 DOI: 10.1074/jbc.RA119.010596

Abstract

The self-labeling protein HaloTag has been used extensively to determine the localization and turnover of proteins of interest at the single-cell level. To this end, halogen-substituted alkanes attached to diverse fluorophores are commercially available that allow specific, irreversible labeling of HaloTag fusion proteins; however, measurement of protein of interest half-life by pulse-chase of HaloTag ligands is not widely employed because residual unbound ligand continues to label newly synthesized HaloTag fusions even after extensive washing. Excess unlabeled HaloTag ligand can be used as a blocker of undesired labeling, but this is not economical. In this study, we screened several inexpensive, low-molecular-weight haloalkanes as blocking agents in pulse-chase labeling experiments with the cell-permeable tetramethylrhodamine HaloTag ligand. We identified 7-bromoheptanol as a high-affinity, low-toxicity HaloTag-blocking agent that permits protein turnover measurements at both the cell population (by blotting) and single-cell (by imaging) levels. We show that the HaloTag pulse-chase approach is a nontoxic alternative to inhibition of protein synthesis with cycloheximide and extend protein turnover assays to long-lived proteins.Electromembrane extraction of verapamil and riluzole from urine and wastewater samples using a mixture of organic solvents as a supported liquid membrane: Study on electric current variations

Atyeh Rahimi, Saeed NojavanPMID: 30371989 DOI: 10.1002/jssc.201800741

Abstract

In this study, the application of a mixture of organic solvents as a supported liquid membrane for improving the efficiency of the electromembrane extraction procedure was investigated. The extraction process was followed by high-performance liquid chromatography analysis of two model drugs (verapamil and riluzole). In this research, four organic solvents, including 1-heptanol, 1-octanol, 2-nitrophenyl octyl ether, and 2-ethyl hexanol, were selected as model solvents and different binary mixtures (v/v 2:1, 1:1 and 1:2) were used as the supported liquid membrane. The mixture of 2-ethyl hexanol and 1-otanol (v/v, 2:1) improved the extraction efficiency of model drugs by 1.5 to 12 times. It was found that extraction efficiency is greatly influenced by the level of electric current. In this study, for various mixtures of organic solvents, the electric current fluctuated between 50 and 2500 μA, and the highest extraction efficiencies were obtained with low and stable electric currents. Finally, the optimized extraction condition was validated and applied for the determination of model drugs in urine and wastewater samples.Moderate but not severe hypothermia causes pro-arrhythmic changes in cardiac electrophysiology

Erik S Dietrichs, Karen McGlynn, Andrew Allan, Adam Connolly, Martin Bishop, Francis Burton, Sarah Kettlewell, Rachel Myles, Torkjel Tveita, Godfrey L SmithPMID: 32031595 DOI: 10.1093/cvr/cvz309

Abstract

Treatment of arrhythmias evoked by hypothermia/rewarming remains challenging, and the underlying mechanisms are unclear. This in vitro experimental study assessed cardiac electrophysiology in isolated rabbit hearts at temperatures occurring in therapeutic and accidental hypothermia.Detailed ECG, surface electrogram, and panoramic optical mapping were performed in isolated rabbit hearts cooled to moderate (31°C) and severe (17°C) hypothermia. Ventricular activation was unchanged at 31°C while action potential duration (APD) was significantly prolonged (176.9 ± 4.2 ms vs. 241.0 ± 2.9 ms, P < 0.05), as was ventricular repolarization. At 17°C, there were proportionally similar delays in both activation and repolarization. These changes were reflected in the QRS and QT intervals of ECG recordings. Ventricular fibrillation threshold was significantly reduced at 31°C (16.3 ± 3.1 vs. 35 ± 3.5 mA, P < 0.05) but increased at 17°C (64.2 ± 9.9, P < 0.05). At 31°C, transverse conduction was relatively unchanged by cooling compared to longitudinal conduction, but at 17°C both transverse and longitudinal conduction were proportionately reduced to a similar extent. The gap junction uncoupler heptanol had a larger relative effect on transverse than longitudinal conduction and was able to restore the transverse/longitudinal conduction ratio, returning ventricular fibrillation threshold to baseline values (16.3 ± 3.1 vs. 36.3 ± 4.3 mA, P < 0.05) at 31°C. Rewarming to 37°C restored the majority of the electrophysiological parameters.

Moderate hypothermia does not significantly change ventricular conduction time but prolongs repolarization and is pro-arrhythmic. Further cooling to severe hypothermia causes parallel changes in ventricular activation and repolarization, changes which are anti-arrhythmic. Therefore, relative changes in QRS and QT intervals (QR/QTc) emerge as an ECG-biomarker of pro-arrhythmic activity. Risk for ventricular fibrillation appears to be linked to the relatively low temperature sensitivity of ventricular transmural conduction, a conclusion supported by the anti-arrhythmic effect of heptanol at 31°C.

Gap junction mediated signaling between satellite glia and neurons in trigeminal ganglia

David C Spray, Rodolfo Iglesias, Nathanael Shraer, Sylvia O Suadicani, Vitali Belzer, Regina Hanstein, Menachem HananiPMID: 30715764 DOI: 10.1002/glia.23554

Abstract

Peripheral sensory ganglia contain the somata of neurons mediating mechanical, thermal, and painful sensations from somatic, visceral, and oro-facial organs. Each neuronal cell body is closely surrounded by satellite glial cells (SGCs) that have properties and functions similar to those of central astrocytes, including expression of gap junction proteins and functional dye coupling. As shown in other pain models, after systemic pain induction by intra-peritoneal injection of lipopolysaccharide, dye coupling among SGCs in intact trigeminal ganglion was enhanced. Moreover, neuron-neuron and neuron-SGC coupling was also detected. To verify the presence of gap junction-mediated coupling between SGCs and sensory neurons, we performed dual whole cell patch clamp recordings from both freshly isolated and short term cultured cell pairs dissociated from mouse trigeminal ganglia. Bidirectional gap junction mediated electrical responses were frequently recorded between SGCs, between neurons and between neurons and SGCs. Polarization of SGC altered neuronal excitability, providing evidence that gap junction-mediated interactions between neurons and glia within sensory ganglia may contribute to integration of peripheral sensory responses, and to the modulation and coordinaton of neuronal activity.Involvement of sphingosine-1-phosphate receptors 2/3 in IR-induced sudden cardiac death

Xiaojia Zhang, Deqing Chen, Jiaqi Wang, Jinding Liu, Hualin Guo, Gengqian ZhangPMID: 30604190 DOI: 10.1007/s00380-018-01323-8

Abstract

It has been demonstrated that S1P receptors affect heart ischaemia-reperfusion (IR) induced injury. However, whether S1P receptors affect IR-induced cardiac death has not been investigated. The aim of this paper is to demonstrate the role of S1P receptors in IR-induced cardiac death. Healthy adult male Sprague-Dawley rats were assigned to the following groups: non-operation control group, sham operation group, IR group, IR group pretreated with DMSO, IR group pretreated with S1P3 agonist, IR group pretreated with an antagonist of S1P3, IR group pretreated with S1P2 and S1P3 antagonists, IR group pretreated with heptanol and antagonists of S1P2/3, and IR group pretreated with Gap26 and antagonists of S1P2/3 (heptanol acts as a Cx43 uncoupler and the mimic peptide Gap26 as Cx43 blocker). The groups with S1P2 or S1P3 agonist application before reperfusion were used to assess whether these can be used for therapy of IR. The haemodynamics, electrocardiograms (ECG), infarction area, and mortality rates were recorded. Immunohistological connexin 43 (Cx43) expression in the heart was detected in each group. Blocking S1P2/3 receptors with specific antagonists resulted in an increment of IR-induced mortality, increased infarction size, redistribution of Cx43 expression, as well as affecting the heart function. The infarction size, heart function, and mortality were totally or partially restored in the S1P2, S1P3 agonist-pretreated IR group, and the heptanol/Gap26-treated S1P2/3-blocked IR group. The S1P receptor S1P2/3 and Cx43 are involved in the IR-induced cardiac death.Bioactive Male-Produced Volatiles from Anastrepha obliqua and their Role in Attraction of Conspecific Females

Nathaly C De Aquino, Luana L Ferreira, Raphael Tavares, Claudinete S Silva, Adriana Mendonça, Iara Sordi Joachim-Bravo, Paulo Milet-Pinheiro, Daniela Navarro, Fabiane C De Abreu Galdino, Ruth R Do NascimentoPMID: 33475941 DOI: 10.1007/s10886-021-01248-z